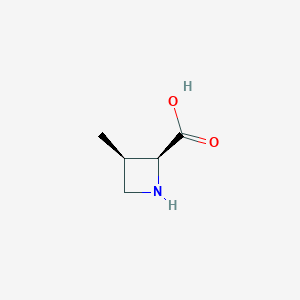
Magnesium;decane;chloride
Overview
Description
Magnesium;decane;chloride is a chemical compound that consists of magnesium, decane, and chloride ions. This compound is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of anhydrous magnesium chloride, a component of magnesium;decane;chloride, can be achieved using magnesium chloride hexahydrate and ammonium chloride as raw materials, with alumina as a covering agent . The reaction conditions include a reaction temperature of 450°C and a reaction time of 1 hour .
Industrial Production Methods
Industrial production of magnesium chloride often involves extracting it from brine or sea water. In North America, it is primarily produced from Great Salt Lake brine, while in the Jordan Valley, it is obtained from the Dead Sea . The production process involves several chemical treatment steps to purify the brine before it is used to produce magnesium chloride .
Chemical Reactions Analysis
Types of Reactions
Magnesium;decane;chloride undergoes various types of chemical reactions, including:
Oxidation: Magnesium can be oxidized to form magnesium oxide.
Reduction: Magnesium chloride can be reduced to produce metallic magnesium.
Substitution: Magnesium chloride can participate in substitution reactions to form other magnesium compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, which reacts with magnesium to form magnesium chloride and hydrogen gas .
Major Products
The major products formed from these reactions include metallic magnesium, magnesium oxide, and hydrogen gas .
Scientific Research Applications
Magnesium;decane;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic transformations, including the preparation of heterocyclic compounds and the protection of functional groups.
Biology: Magnesium chloride is used in biochemistry for applications such as the separation of serum high-density lipoprotein and the effect on rabbit bronchial smooth muscle.
Medicine: It is utilized as a source of magnesium ions, which are necessary for many cellular activities, and has been used as a cathartic and in alloys.
Industry: Magnesium chloride is employed for low-temperature deicing of highways and as an additive in baby formula milk.
Mechanism of Action
The mechanism of action of magnesium chloride involves its role as a cofactor in many enzymatic reactions in the body, including protein synthesis and carbohydrate metabolism. Magnesium ions are essential for the production of ATP, DNA, RNA, and protein function . Magnesium chloride also acts as a weak stimulant to cholecystokinin release and inhibits net jejunal water absorption .
Comparison with Similar Compounds
Magnesium;decane;chloride can be compared with other magnesium compounds such as:
These compounds share similar properties, such as being sources of magnesium ions, but differ in their specific applications and chemical behaviors. For example, magnesium hydroxide is commonly used as an antacid, while magnesium sulfate is used as a laxative and in Epsom salts .
Properties
IUPAC Name |
magnesium;decane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPJDWXUSFLVSN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)






![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)






